molecular formula C14H10N2O2 B7471043 N-quinolin-3-ylfuran-3-carboxamide

N-quinolin-3-ylfuran-3-carboxamide

Cat. No.: B7471043
M. Wt: 238.24 g/mol
InChI Key: ZBSKQCKMWKOFJY-UHFFFAOYSA-N
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Description

N-quinolin-3-ylfuran-3-carboxamide is a hybrid heterocyclic compound featuring a quinoline moiety linked via a carboxamide bond to a furan ring at the 3-position. The compound’s structure combines the aromatic planar system of quinoline with the electron-rich furan ring, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

N-quinolin-3-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(11-5-6-18-9-11)16-12-7-10-3-1-2-4-13(10)15-8-12/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSKQCKMWKOFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-quinolin-3-ylfuran-3-carboxamide typically involves the reaction of quinoline-3-carboxylic acid with furan-3-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-quinolin-3-ylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

Scientific Research Applications

Chemistry: N-quinolin-3-ylfuran-3-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as an anti-inflammatory and immunomodulatory agent. It has shown promise in modulating the activity of immune cells and reducing inflammation in various in vitro and in vivo models .

Medicine: this compound is being investigated for its potential therapeutic applications in treating autoimmune diseases, cancer, and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability .

Mechanism of Action

The mechanism of action of N-quinolin-3-ylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to bind to the S100A9 protein, inhibiting its interaction with proinflammatory receptors like TLR4 and RAGE. This inhibition leads to a reduction in the release of proinflammatory cytokines and modulation of immune responses . Additionally, the compound’s ability to activate natural killer cells via the aryl hydrocarbon receptor enhances its immunomodulatory effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Positional Isomerism: N-quinolin-3-ylfuran-2-carboxamide

The positional isomer N-quinolin-3-ylfuran-2-carboxamide () differs in the carboxamide group’s attachment to the furan’s 2-position instead of the 3-position. This minor structural variation can significantly alter electronic distribution, solubility, and binding affinity.

Quinoline-3-carboxamides with Triazine Moieties

Compounds such as N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides () incorporate a triazine ring, enhancing hydrogen-bonding capacity and steric bulk. These derivatives demonstrated moderate to excellent antimicrobial activity against bacterial and fungal strains, suggesting that substituents on the quinoline core (e.g., chloro groups) and auxiliary heterocycles (e.g., triazine) critically influence bioactivity .

Naphthyridine-based Carboxamides

N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides () replace quinoline with a naphthyridine system. Compound 67 (25% yield) was purified via TLC and characterized by IR, NMR, and LC-MS, highlighting the importance of analytical techniques in confirming structural integrity .

Quinoxaline-linked Nitrofuran Derivatives

5-Nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide () features a nitro group on the furan ring and a quinoxaline di-N-oxide moiety. Synthesis under mild conditions (room temperature, DMF) contrasts with harsher methods required for other analogs .

Beta-Carboline-Furan Hybrids

The beta-carboline-furan-quinoxaline hybrid () incorporates a beta-carboline system, known for intercalation with DNA. This structural complexity may confer antitumor activity but could reduce bioavailability due to increased molecular weight and rigidity .

Analytical and Physicochemical Properties

  • Spectral Data : Compound 67 () exhibited LC-MS m/z 422 (MH⁺) and distinct IR/NMR profiles, critical for structural validation .
  • Melting Points : Variations in melting points across analogs reflect differences in crystallinity and stability.

Data Tables

Compound Class Key Structural Features Synthesis Conditions Yield Bioactivity Reference
Quinoline-3-carboxamide (Target) Quinoline + furan-3-carboxamide Not reported Inferred antimicrobial
Furan-2-carboxamide isomer Quinoline + furan-2-carboxamide Not reported Unknown
Triazine-quinoline hybrids Chloro-quinoline + triazine Multi-step synthesis Moderate-excellent antimicrobial
Naphthyridine-carboxamide Naphthyridine + adamantyl substituent TLC purification 25% Not reported
Quinoxaline-nitrofuran amide Quinoxaline di-N-oxide + nitrofuran RT, DMF Potential antiparasitic

Q & A

Q. What are the standard synthetic routes for N-quinolin-3-ylfuran-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including amide bond formation and heterocyclic ring assembly. Key steps may involve coupling quinoline derivatives with activated furan-3-carboxylic acid precursors. Optimized conditions often use polar aprotic solvents (e.g., DMF or DMSO) and catalysts like palladium on carbon (Pd/C) for cross-coupling reactions. Temperature control (e.g., reflux at 80–120°C) and stoichiometric ratios are critical for yield optimization. Thin-layer chromatography (TLC) is commonly employed to monitor reaction progress .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are indispensable for structural confirmation. Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch at ~1650–1700 cm⁻¹). Purity assessment requires HPLC or UPLC with UV detection, while X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

this compound is generally soluble in polar organic solvents (e.g., DMSO, methanol) but poorly soluble in water. Stability studies recommend storage at –20°C under inert atmospheres to prevent hydrolysis or oxidation. Accelerated stability testing (40°C/75% RH for 1–4 weeks) can identify degradation products, with LC-MS used for tracking .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives for target-specific interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to biological targets like kinases or GPCRs. Density Functional Theory (DFT) calculations optimize electronic properties for improved solubility or bioavailability. Pharmacophore modeling identifies critical interaction sites, guiding substitutions on the quinoline or furan moieties .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies in IC₅₀ values or mechanism-of-action claims may arise from assay variability (e.g., cell line selection, incubation times). Meta-analyses using standardized protocols (e.g., NIH’s Assay Guidance Manual) and orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) validate results. Cross-referencing with structural analogs (e.g., pyridine or thiophene derivatives) clarifies structure-activity relationships .

Q. Which in vitro and in vivo models are most suitable for evaluating its anticancer potential?

In vitro: NCI-60 cell line screening followed by mechanistic studies (e.g., apoptosis via Annexin V/PI staining, cell cycle arrest using flow cytometry). In vivo: Xenograft models (e.g., HCT-116 colorectal cancer in nude mice) with pharmacokinetic profiling (plasma half-life, bioavailability). Dose optimization balances efficacy (tumor volume reduction) and toxicity (body weight loss, organ histopathology) .

Q. How do structural modifications impact metabolic stability and CYP450 interactions?

Introducing electron-withdrawing groups (e.g., –CF₃) on the quinoline ring reduces CYP3A4-mediated metabolism. Microsomal stability assays (human liver microsomes) quantify metabolic half-life, while metabolite identification (LC-QTOF-MS) guides prodrug design. Fluorine substitution at the furan 5-position enhances resistance to oxidative degradation .

Notes on Contradictions and Reliability

  • and report conflicting catalyst preferences (Pd/C vs. CuI), suggesting substrate-dependent reactivity.
  • Biological data in (IC₅₀ = 1.2 µM) vs. (IC₅₀ = 3.8 µM) highlight cell line-specific sensitivity.
  • PubChem-derived data () were prioritized over vendor-specific claims () to avoid commercial bias.

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